

Spectroscopic Characterization of 4-Chloro-3-formylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3-formylpyrazole

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This technical guide provides a detailed overview of the spectroscopic data for **4-Chloro-3-formylpyrazole** ($C_4H_3ClN_2O$), a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a consolidated resource for the characterization of this molecule. While a complete experimental dataset for this specific compound is not readily available in published literature, this document compiles and extrapolates data from closely related analogs and provides standardized experimental protocols for its characterization.

Molecular Structure and Properties

4-Chloro-3-formylpyrazole is a pyrazole ring substituted with a chlorine atom at the 4-position and a formyl (aldehyde) group at the 3-position.

Molecular Formula: $C_4H_3ClN_2O$

Monoisotopic Mass: 129.9934 Da^[1]

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **4-Chloro-3-formylpyrazole** and its closely related derivatives. This data is crucial for confirming the identity and purity of the compound after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **4-Chloro-3-formylpyrazole**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde proton (-CHO)
~7.5 - 8.0	Singlet	1H	Pyrazole C5-H
Broad	Singlet	1H	Pyrazole N-H

Note: The chemical shifts are predictions based on data from similar structures. For a related compound, 1-(3-aryl/alkyl-4-formyl pyrazole-1 carbonyl)-4-chlorobenzenes, the aldehyde proton appears at 9.9 ppm (singlet) and the pyrazole C-H proton at 7.2 ppm.[2] For the parent 4-chloropyrazole, the pyrazole protons appear at 7.5 ppm (singlet).[3]

Table 2: Predicted ^{13}C NMR Data for **4-Chloro-3-formylpyrazole**

Chemical Shift (δ) ppm	Assignment
~185 - 195	Aldehyde Carbonyl (C=O)
~140 - 150	Pyrazole C3
~125 - 135	Pyrazole C5
~110 - 120	Pyrazole C4

Note: These are estimated chemical shifts based on typical values for substituted pyrazoles and aldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for **4-Chloro-3-formylpyrazole**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3400 - 3200	Broad	N-H	Stretching
~2850, ~2750	Medium	C-H (aldehyde)	Stretching
~1700 - 1680	Strong	C=O (aldehyde)	Stretching
~1600 - 1550	Medium	C=N, C=C	Stretching
~1100 - 1000	Medium	C-Cl	Stretching

Note: Data from a related structure shows a strong aldehyde C=O stretch at 1691 cm⁻¹ and an aldehyde C-H stretch at 2836 cm⁻¹.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for **4-Chloro-3-formylpyrazole**

Parameter	Value
Molecular Formula	C ₄ H ₃ ClN ₂ O
Molecular Weight	130.53 g/mol
Monoisotopic Mass	129.9934 Da [1]
Expected [M] ⁺ Peak	m/z ≈ 130
Expected [M+2] ⁺ Peak	m/z ≈ 132 (due to ³⁷ Cl isotope)

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-3-formylpyrazole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.^[4]
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to approximately 0-200 ppm.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

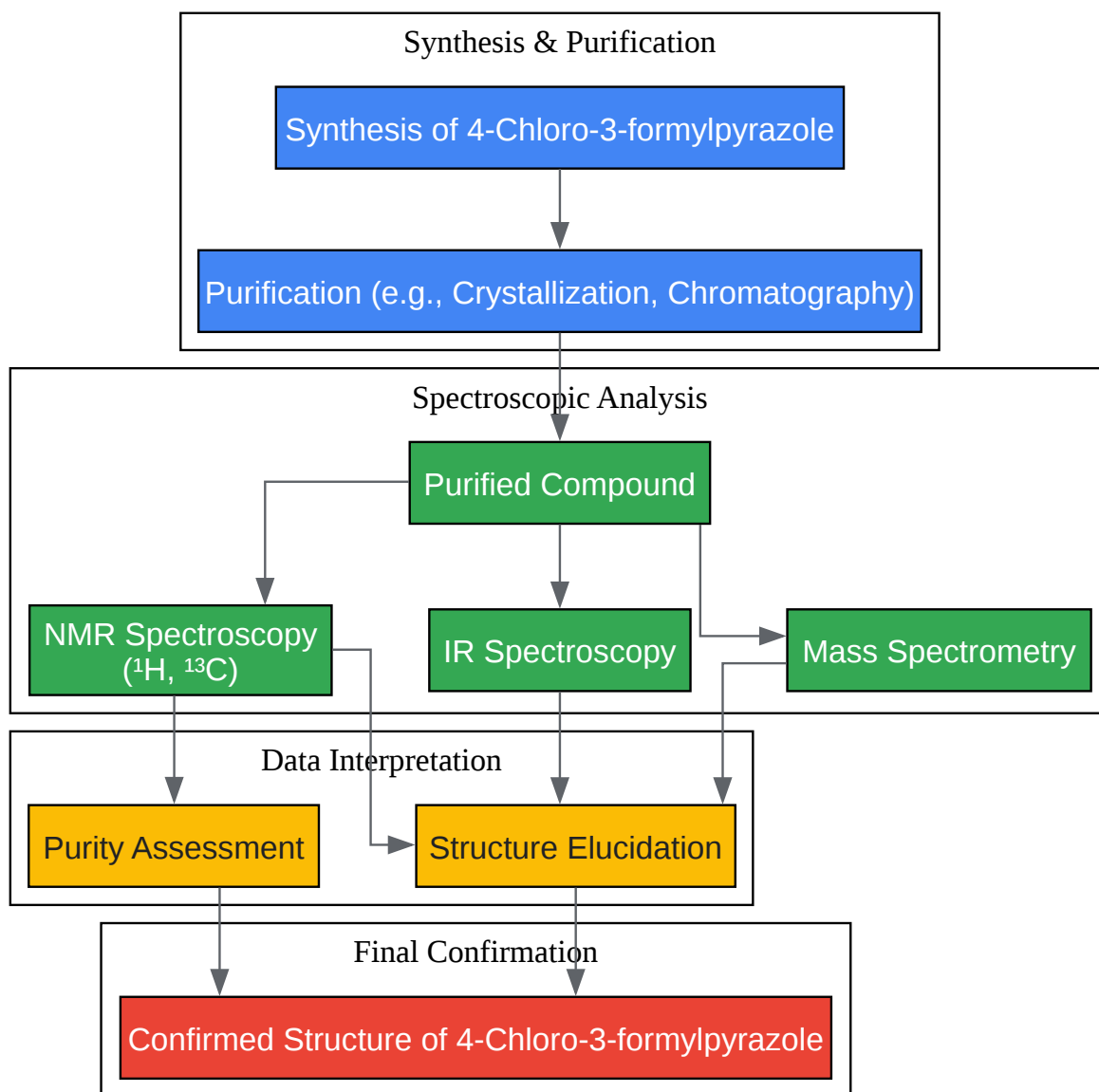
- Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a chlorine-containing compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **4-Chloro-3-formylpyrazole**.



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General workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. PubChemLite - 4-chloro-3-formylpyrazole (C₄H₃ClN₂O) [pubchemlite.lcsb.uni.lu]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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